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molecular formula C6H3ClF3N B138550 4-Chloro-2-(Trifluoromethyl)pyridine CAS No. 131748-14-6

4-Chloro-2-(Trifluoromethyl)pyridine

Cat. No. B138550
M. Wt: 181.54 g/mol
InChI Key: FZINIBTZNSPWQR-UHFFFAOYSA-N
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Patent
US08716487B2

Procedure details

4-Hydroxy-2-trifluoromethylpyridine (6.4 g, 39 mmol) was dissolved in 1,2-dichlorobenzene (64 g). Thionylchloride (23.2 g, 195 mmol) and DMF (10 drops) were added to the reaction mixture which was then heated to 70 to 80° C. After about 2 hours the reaction was completed and excess thionyl chloride was removed at an elevated temperature. The desired product was distilled under reduced pressure (50° C., 15 mbar) to yield 4-chloro-2-trifluoromethyl-pyridine (6.5 g, 36 mmol, yield: 92%). If required, remaining DMF was removed using an aqueous work-up.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
solvent
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([F:11])([F:10])[F:9])[CH:3]=1.S(Cl)([Cl:14])=O>ClC1C=CC=CC=1Cl.CN(C=O)C>[Cl:14][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([F:11])([F:10])[F:9])[CH:3]=1

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
OC1=CC(=NC=C1)C(F)(F)F
Name
Quantity
64 g
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
23.2 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
excess thionyl chloride was removed at an elevated temperature
DISTILLATION
Type
DISTILLATION
Details
The desired product was distilled under reduced pressure (50° C., 15 mbar)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC(=NC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 36 mmol
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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